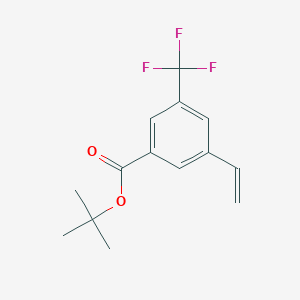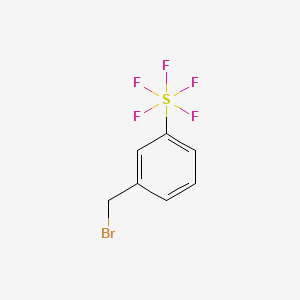
Bromuro de 3-(pentafluorosulfuro)bencilo
Descripción general
Descripción
3-(Pentafluorosulfur)benzyl bromide is a chemical compound with a molecular weight of 315.08 . It is a liquid at ambient temperature . The IUPAC name for this compound is 1-(bromomethyl)-3-fluoro-5-(pentafluoro-lambda~6~-sulfanyl)benzene .
Molecular Structure Analysis
The InChI code for 3-(Pentafluorosulfur)benzyl bromide is 1S/C7H5BrF6S/c8-4-5-1-6(9)3-7(2-5)15(10,11,12,13)14/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific reactions involving 3-(Pentafluorosulfur)benzyl bromide are not detailed in the search results, benzyl bromides are known to be versatile synthetic intermediates . They can undergo Pd-catalyzed sp–sp3 cross-coupling with lithium acetylides , and they can also participate in photochemical benzylic bromination .Physical And Chemical Properties Analysis
3-(Pentafluorosulfur)benzyl bromide is a liquid at ambient temperature . It has a molecular weight of 315.08 .Aplicaciones Científicas De Investigación
Síntesis de compuestos organosulfurados
Bromuro de 3-(pentafluorosulfuro)bencilo: es fundamental en la síntesis de compuestos organosulfurados, que son cruciales en la química medicinal. Un enfoque sintético de una sola etapa, libre de tioles, utiliza bromuros de bencilo como este compuesto para producir sulfuros y sulfoxidos selectivamente . Estos compuestos tienen aplicaciones que van desde productos farmacéuticos hasta la ciencia de los materiales.
Bromación bencílica fotoquímica
Este compuesto se puede utilizar en procesos de bromación bencílica fotoquímica. La reactividad del This compound se ha explorado en sistemas de flujo continuo, mostrando compatibilidad con sustratos aromáticos ricos en electrones . Esta aplicación es significativa para el desarrollo de grupos protectores en la síntesis orgánica.
Reacciones de acoplamiento cruzado
En la química sintética moderna, las reacciones de acoplamiento cruzado son una piedra angularThis compound puede participar en reacciones de acoplamiento cruzado sp–sp3 catalizadas por Pd con acetiluros de litio, ofreciendo un método para crear moléculas complejas a temperatura ambiente y en cuestión de minutos .
Desarrollo de sondas fluorescentes NIR
Los sulfuros de bencilo derivados del This compound se utilizan como sondas fluorescentes de infrarrojo cercano (NIR). Estas sondas son particularmente útiles para la imagenología del cáncer dirigida, proporcionando un método no invasivo para detectar y monitorear tumores .
Aplicaciones de química verde
El papel del compuesto en la química verde es notable, ya que permite la síntesis de sulfuros sin el uso de catalizadores metálicos o tioles, que a menudo se asocian con olores desagradables y peligros para la salud . Esto se alinea con los principios de la química verde, enfatizando la reducción de sustancias peligrosas en los procesos químicos.
Síntesis de intermedios farmacéuticos
This compound: sirve como intermedio en la síntesis de varios fármacos farmacéuticos. Su reactividad permite la formación de motivos estructurales clave presentes en fármacos utilizados para alergias, asma y bloqueadores de la histamina-2 .
Innovaciones en la ciencia de los materiales
Las propiedades únicas del This compound contribuyen a la ciencia de los materiales, donde los compuestos organosulfurados juegan un papel en el desarrollo de nuevos materiales con funcionalidades específicas, como mayor durabilidad o conductividad eléctrica .
Educación e investigación química
Por último, este compuesto se utiliza en entornos académicos con fines educativos. Proporciona un ejemplo práctico de técnicas avanzadas de síntesis orgánica, ayudando a los estudiantes e investigadores a comprender las complejidades de la reactividad química y las estrategias de síntesis .
Safety and Hazards
The compound is classified as dangerous with the signal word “Danger” and hazard statement H314 . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also advised to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Mecanismo De Acción
Target of Action
Benzylic bromides are often used as intermediates in organic synthesis . They can react with a variety of nucleophiles, making them useful for forming new carbon-carbon bonds .
Mode of Action
The bromine atom in benzylic bromides is electrophilic and can be displaced by nucleophiles via an SN1 or SN2 mechanism . The choice between these two mechanisms depends on the structure of the benzylic bromide and the conditions of the reaction .
Result of Action
The result of a reaction involving a benzylic bromide would depend on the specific reaction conditions and the nucleophile used. The product could be a wide range of organic compounds .
Action Environment
The reactivity of benzylic bromides can be influenced by various environmental factors, including temperature, solvent, and the presence of other chemicals . For example, polar solvents can stabilize the transition state in SN2 reactions, promoting this pathway .
Análisis Bioquímico
Biochemical Properties
3-(Pentafluorosulfur)benzyl bromide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3-(Pentafluorosulfur)benzyl bromide and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways it regulates . Additionally, 3-(Pentafluorosulfur)benzyl bromide can interact with proteins involved in cell signaling pathways, potentially altering their function and downstream effects.
Cellular Effects
The effects of 3-(Pentafluorosulfur)benzyl bromide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(Pentafluorosulfur)benzyl bromide can inhibit the activation of certain signaling pathways, leading to changes in gene expression profiles . These changes can subsequently affect cellular metabolism, potentially leading to altered energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 3-(Pentafluorosulfur)benzyl bromide exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation of their activity. For example, the binding of 3-(Pentafluorosulfur)benzyl bromide to cytochrome P450 results in the inhibition of the enzyme’s catalytic function . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Pentafluorosulfur)benzyl bromide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(Pentafluorosulfur)benzyl bromide remains stable under ambient conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and altered gene expression profiles.
Dosage Effects in Animal Models
The effects of 3-(Pentafluorosulfur)benzyl bromide vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have identified threshold effects, where a specific dosage level results in a marked change in the compound’s impact on cellular function . High doses of 3-(Pentafluorosulfur)benzyl bromide have been associated with toxicity, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
3-(Pentafluorosulfur)benzyl bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . For example, the inhibition of cytochrome P450 by 3-(Pentafluorosulfur)benzyl bromide can alter the metabolism of drugs and other xenobiotics, potentially leading to altered pharmacokinetics and dynamics.
Transport and Distribution
The transport and distribution of 3-(Pentafluorosulfur)benzyl bromide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-(Pentafluorosulfur)benzyl bromide can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-(Pentafluorosulfur)benzyl bromide is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 3-(Pentafluorosulfur)benzyl bromide may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The localization of this compound can significantly impact its biochemical properties and effects on cellular processes.
Propiedades
IUPAC Name |
[3-(bromomethyl)phenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF5S/c8-5-6-2-1-3-7(4-6)14(9,10,11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTCKIUDJZCRJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



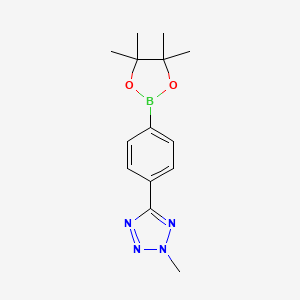
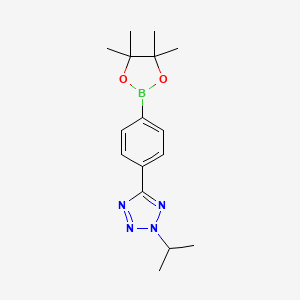
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
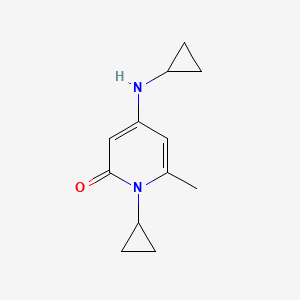
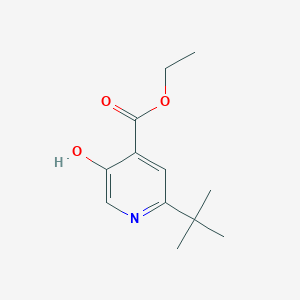


![[3-Chloro-5-(methylamino)phenyl]methanol](/img/structure/B1467837.png)
amine](/img/structure/B1467838.png)
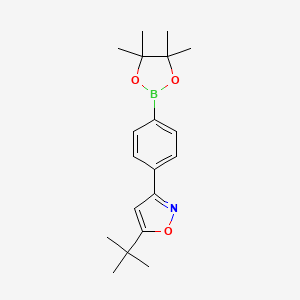
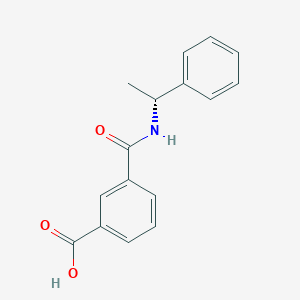
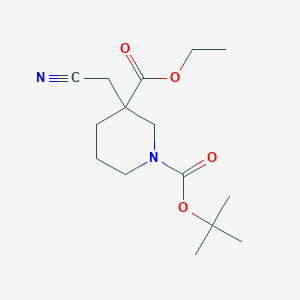
![7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1467843.png)
